4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Fundamental Principles of Pyrazole Chemistry
Pyrazoles represent a class of diazole heterocycles characterized by a five-membered ring containing two adjacent nitrogen atoms. The aromaticity of the pyrazole nucleus arises from a 6π-electron system delocalized across the N–C–C–N framework, enabling electrophilic substitution at the 4-position due to resonance stabilization. In 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, the 1-position is substituted with a difluoromethyl group (–CF₂H), while the 3- and 4-positions bear carboxylic acid and amino groups, respectively (Figure 1).
Table 1: Key structural descriptors of 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₅F₂N₃O₂ | |
| Molecular weight | 177.11 g/mol | |
| SMILES notation | O=C(C1=NN(C(F)F)C=C1N)O | |
| IUPAC name | 4-amino-1-(difluoromethyl)pyrazole-3-carboxylic acid |
The difluoromethyl group induces significant electronic effects, with the electron-withdrawing fluorine atoms reducing electron density at the pyrazole ring while maintaining metabolic stability through decreased oxidative susceptibility. X-ray crystallographic studies of analogous compounds reveal planar ring geometries with bond lengths of 1.33–1.38 Å for the N–N linkage and 1.45 Å for the C–CF₂H bond.
Properties
Molecular Formula |
C5H5F2N3O2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
4-amino-1-(difluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)10-1-2(8)3(9-10)4(11)12/h1,5H,8H2,(H,11,12) |
InChI Key |
HISIYMKEXKDJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Amination and carboxylation:
Industrial Production Methods
Industrial production methods for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxylic acid group can produce pyrazole alcohols.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is in the development of fungicides. The compound acts as an intermediate for several fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration. Notable fungicides derived from this compound include:
| Fungicide | Year Introduced | Target Fungal Diseases |
|---|---|---|
| Isopyrazam | 2010 | Various crop diseases |
| Sedaxane | 2011 | Septoria leaf blotch |
| Bixafen | 2011 | Broad-spectrum fungal control |
| Fluxapyroxad | 2011 | Effective against Zymoseptoria tritici |
| Benzovindiflupyr | 2012 | Broad-spectrum activity |
| Pydiflumetofen | 2016 | Various crop diseases |
| Inpyrfluxam | 2019 | Newer formulations for crop protection |
These fungicides are particularly effective against major crop pests such as Alternaria species, which cause significant agricultural losses .
Pharmaceutical Applications
The compound's unique structure allows it to be utilized in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Research has indicated potential antifungal and antibacterial activities, making it a candidate for further development in drug discovery .
Antifungal Activity Study
A study conducted on various derivatives of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid revealed promising antifungal activities against several strains of fungi, including Fusarium and Aspergillus. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance efficacy and selectivity against specific fungal pathogens .
Environmental Impact Assessment
Research has also focused on assessing the environmental persistence of fungicides derived from this compound. Studies have shown that while these compounds are effective against target pathogens, their breakdown products can also be detected in agricultural runoff, raising concerns about environmental impact and necessitating further research into their degradation pathways .
Mechanism of Action
The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group in the target compound and its chloro analog increases acidity compared to phenyl or methoxy-substituted derivatives, as seen in their predicted pKa values (~2.4 vs. ~1.5–2.0 for others) .
- Lipophilicity : Substituents like methoxybenzyl (LogP 2.28) or phenyl (LogP ~1.5) enhance lipophilicity, whereas the carboxylic acid group reduces membrane permeability. Ethyl ester prodrugs (e.g., ) address this limitation.
- Stability : Difluoromethyl groups improve metabolic stability compared to chlorinated analogs, which may undergo dehalogenation .
Biological Activity
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemicals. This compound exhibits significant biological activity, making it a candidate for drug development and agricultural applications.
The molecular formula of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is with a molecular weight of 176.12 g/mol. Its IUPAC name is 4-amino-1-(difluoromethyl)pyrazole-3-carboxamide. The compound features a difluoromethyl group that enhances its biological activity by improving binding affinity to various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H6F2N4O |
| Molecular Weight | 176.12 g/mol |
| IUPAC Name | 4-amino-1-(difluoromethyl)pyrazole-3-carboxamide |
| InChI Key | ZGBRYFPYJIXJOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1C(F)F)C(=O)N)N |
Antiviral Activity
Research has indicated that pyrazole derivatives, including 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, exhibit antiviral properties. A study focused on pyrazolic compounds demonstrated their potential as HIV-1 inhibitors, where certain derivatives showed non-toxic, dose-dependent activity against viral replication . The mechanism involves the modulation of viral enzyme activity, which is crucial for the viral life cycle.
Antifungal Activity
The compound has also been investigated for its antifungal properties. A series of related compounds were synthesized and tested against various phytopathogenic fungi, revealing that some derivatives exhibited higher antifungal activity compared to established fungicides . The structure-activity relationship (SAR) studies indicated that the difluoromethyl group plays a significant role in enhancing the antifungal efficacy.
The biological activity of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The difluoromethyl group increases the compound's binding affinity to enzymes involved in metabolic pathways, leading to effective inhibition.
- Modulation of Biological Pathways : The compound influences several signaling pathways, which can alter cellular responses to stress and infection.
Case Studies
- Antiviral Efficacy Against HIV : A study screened a library of pyrazole-based compounds for their ability to inhibit HIV replication. Two compounds showed promising results with IC50 values indicating effective viral suppression without cytotoxicity .
- Fungicidal Activity : In another investigation, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives were tested against seven phytopathogenic fungi, demonstrating superior activity compared to traditional fungicides such as boscalid .
Q & A
Q. What are the key synthetic routes for 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to construct the pyrazole core, followed by difluoromethylation at the N1 position.
- Carboxylic acid functionalization at the C3 position via hydrolysis of ester precursors.
- Amino group introduction through selective reduction or substitution reactions.
Intermediates are characterized using 1H/13C NMR (e.g., δ 13.99 ppm for NH in DMSO-d6 ), LCMS (e.g., ESI-MS m/z 311.1 ), and HPLC for purity validation (>95% ).
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : Proton signals for the difluoromethyl group (CF2H) appear as a doublet of triplets (~δ 6.0–7.0 ppm) due to coupling with fluorine nuclei. The amino group (NH2) shows broad peaks in DMSO-d6 .
- FT-IR : Stretching vibrations for carboxylic acid (C=O, ~1700 cm⁻¹) and NH2 (~3300–3500 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .
Q. How should researchers handle safety concerns during synthesis?
- Use fume hoods and personal protective equipment (PPE) due to potential acute toxicity (oral/skin/inhalation) .
- Avoid exposure to reactive intermediates; store precursors at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction path search algorithms (e.g., quantum chemical calculations) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) .
- Density Functional Theory (DFT) models the electronic effects of the difluoromethyl group, guiding regioselective functionalization .
Q. How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals. For example, HMBC correlations can confirm connectivity between the pyrazole ring and substituents .
- X-ray crystallography provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions in pyrazole derivatives ).
Q. What strategies improve regioselectivity in pyrazole functionalization?
- Steric directing groups : Bulky substituents at specific positions can block undesired reaction sites.
- Electronic modulation : Electron-withdrawing groups (e.g., CF2H) enhance electrophilic substitution at electron-rich positions .
- Catalytic systems : Palladium or copper catalysts enable cross-coupling at C4/C5 positions of the pyrazole ring .
Q. How to analyze stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) assesses decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
Methodological Resources
- Synthetic protocols : Adapt procedures from analogous pyrazole-3-carboxylic acid derivatives, such as amide coupling (General Procedure F1 ).
- Computational tools : Use Gaussian or ORCA for DFT-based reaction modeling .
- Crystallography : Refer to CIF files from Acta Crystallographica for hydrogen-bonding analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
